molecular formula C9H17ClOSi B14349903 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one CAS No. 92120-18-8

2-Chloro-2-(trimethylsilyl)cyclohexan-1-one

Cat. No.: B14349903
CAS No.: 92120-18-8
M. Wt: 204.77 g/mol
InChI Key: QOEHOLUTAVTROA-UHFFFAOYSA-N
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Description

2-Chloro-2-(trimethylsilyl)cyclohexan-1-one is an organosilicon compound that features a cyclohexanone ring substituted with a chloro group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one typically involves the chlorination of 2-(trimethylsilyl)cyclohexanone. One common method is the reaction of 2-(trimethylsilyl)cyclohexanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

2-(Trimethylsilyl)cyclohexanone+SOCl2This compound+SO2+HCl\text{2-(Trimethylsilyl)cyclohexanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(Trimethylsilyl)cyclohexanone+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(trimethylsilyl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents such as methanol or ethanol.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether solvents.

Major Products

    Substitution: Formation of 2-(trimethylsilyl)cyclohexanone derivatives.

    Elimination: Formation of 2-(trimethylsilyl)cyclohexene.

    Reduction: Formation of 2-(trimethylsilyl)cyclohexanol.

Scientific Research Applications

2-Chloro-2-(trimethylsilyl)cyclohexan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the development of novel materials with unique properties.

    Catalysis: Employed in catalytic reactions to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one involves its reactivity towards nucleophiles and bases. The chloro group acts as a leaving group in substitution and elimination reactions, while the carbonyl group can participate in reduction reactions. The trimethylsilyl group provides steric hindrance and influences the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)cyclohexanone: Lacks the chloro group, making it less reactive in substitution reactions.

    2-Chlorocyclohexanone: Lacks the trimethylsilyl group, resulting in different steric and electronic properties.

    2-(Trimethylsilyl)cyclohexene: An elimination product of 2-Chloro-2-(trimethylsilyl)cyclohexan-1-one.

Properties

CAS No.

92120-18-8

Molecular Formula

C9H17ClOSi

Molecular Weight

204.77 g/mol

IUPAC Name

2-chloro-2-trimethylsilylcyclohexan-1-one

InChI

InChI=1S/C9H17ClOSi/c1-12(2,3)9(10)7-5-4-6-8(9)11/h4-7H2,1-3H3

InChI Key

QOEHOLUTAVTROA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CCCCC1=O)Cl

Origin of Product

United States

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